molecular formula C21H22N4O4S B2633799 N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide CAS No. 941004-52-0

N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide

Cat. No.: B2633799
CAS No.: 941004-52-0
M. Wt: 426.49
InChI Key: DPHBSITVELOPHM-UHFFFAOYSA-N
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Description

N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in a steam bath .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide include other sulfonamide derivatives and oxazole-containing compounds. These compounds may share some structural features and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(2-methoxyethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-25(15-16-6-4-3-5-7-16)30(26,27)18-10-8-17(9-11-18)20-24-19(14-22)21(29-20)23-12-13-28-2/h3-11,23H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHBSITVELOPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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